molecular formula C14H17BF2O4 B6168153 methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1629914-22-2

methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B6168153
CAS No.: 1629914-22-2
M. Wt: 298.1
InChI Key:
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Description

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety substituted with two fluorine atoms. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).

    Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide or acetonitrile).

Major Products

    Suzuki Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily related to its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

1629914-22-2

Molecular Formula

C14H17BF2O4

Molecular Weight

298.1

Purity

95

Origin of Product

United States

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